molecular formula C18H11NO3 B14191705 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid CAS No. 919291-02-4

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid

Katalognummer: B14191705
CAS-Nummer: 919291-02-4
Molekulargewicht: 289.3 g/mol
InChI-Schlüssel: VNFITFYCQZQLKW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid is a complex organic compound belonging to the class of isoquinoline derivatives This compound is characterized by its unique fused ring structure, which includes a naphthalene moiety and an isoquinoline core

Vorbereitungsmethoden

The synthesis of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with isoquinoline precursors under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure settings to facilitate the formation of the desired product .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various dihydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Vergleich Mit ähnlichen Verbindungen

1-Oxo-1,2-dihydronaphtho[2,3-h]isoquinoline-6-carboxylic acid can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific fused ring structure and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

919291-02-4

Molekularformel

C18H11NO3

Molekulargewicht

289.3 g/mol

IUPAC-Name

1-oxo-2H-naphtho[2,3-h]isoquinoline-6-carboxylic acid

InChI

InChI=1S/C18H11NO3/c20-17-16-12(5-6-19-17)9-15(18(21)22)13-7-10-3-1-2-4-11(10)8-14(13)16/h1-9H,(H,19,20)(H,21,22)

InChI-Schlüssel

VNFITFYCQZQLKW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=CC4=C3C(=O)NC=C4)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.